molecular formula C6H7ClFIN2 B14774281 (3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride

(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride

Cat. No.: B14774281
M. Wt: 288.49 g/mol
InChI Key: BXDPNEARHGTZBJ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a pyridine ring substituted with fluorine and iodine atoms, and an amine group attached to the methylene carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by amination. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.

    Halogenation: The starting material, a pyridine derivative, undergoes halogenation using reagents like N-iodosuccinimide (NIS) and Selectfluor to introduce iodine and fluorine atoms, respectively.

    Amination: The halogenated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine salt, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove halogen atoms or modify the pyridine ring.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like thiols, amines, or organometallic reagents under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-chloro-2-pyridyl)methanamine;hydrochloride
  • (3-Fluoro-4-bromo-2-pyridyl)methanamine;hydrochloride
  • (3-Fluoro-4-iodo-2-pyridyl)ethanamine;hydrochloride

Uniqueness

(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride stands out due to the presence of both fluorine and iodine atoms, which confer unique electronic and steric properties. These properties enhance its reactivity and binding interactions, making it a versatile compound in various research applications.

Properties

Molecular Formula

C6H7ClFIN2

Molecular Weight

288.49 g/mol

IUPAC Name

(3-fluoro-4-iodopyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6FIN2.ClH/c7-6-4(8)1-2-10-5(6)3-9;/h1-2H,3,9H2;1H

InChI Key

BXDPNEARHGTZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)F)CN.Cl

Origin of Product

United States

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